molecular formula C12H13ClF3N3O B2796701 1-(Chloroacetyl)-4-[3-(trifluoromethyl)pyridin-2-yl]piperazine CAS No. 260392-48-1

1-(Chloroacetyl)-4-[3-(trifluoromethyl)pyridin-2-yl]piperazine

Cat. No. B2796701
CAS RN: 260392-48-1
M. Wt: 307.7
InChI Key: VJWFPTMUUFXFOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“1-(Chloroacetyl)-4-[3-(trifluoromethyl)pyridin-2-yl]piperazine” is a chemical compound with the molecular formula C10H11ClF3N3 and a molecular weight of 265.66 . It is used for proteomics research .


Molecular Structure Analysis

The molecular structure of this compound consists of a piperazine ring substituted with a chloroacetyl group and a 3-(trifluoromethyl)pyridin-2-yl group .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 265.66 . More specific physical and chemical properties were not found in the retrieved data.

Scientific Research Applications

Arylpiperazine Derivatives: Disposition and Metabolism

Arylpiperazine derivatives, including 1-(Chloroacetyl)-4-[3-(trifluoromethyl)pyridin-2-yl]piperazine, are known for their clinical applications, primarily in treating depression, psychosis, or anxiety. These compounds undergo extensive metabolism, involving CYP3A4-dependent N-dealkylation to form 1-aryl-piperazines. These metabolites have a variety of effects related to serotonin receptors and other neurotransmitter receptors, indicating their significant pharmacological diversity. This understanding is crucial for developing new therapeutic agents targeting specific receptor pathways (Caccia, 2007).

Piperazine Derivatives: Therapeutic Use and Patent Overview

Piperazine derivatives showcase a vast therapeutic spectrum, including antipsychotic, antihistamine, antianginal, antidepressant, anticancer, antiviral, and anti-inflammatory properties, among others. Their structural flexibility and the effect of substituent modification on their pharmacokinetic and pharmacodynamic profiles have been the subject of significant research, leading to numerous patents and suggesting their potential as a flexible building block for new drugs. This review emphasizes the importance of continued therapeutic investigations on piperazine motifs for various diseases (Rathi et al., 2016).

Anti-mycobacterial Activity of Piperazine Analogues

The anti-mycobacterial activity of piperazine and its analogues, especially against Mycobacterium tuberculosis, including multidrug-resistant and extremely drug-resistant strains, highlights the critical role of these compounds in addressing global health challenges like tuberculosis. This review captures the design, rationale, and structure-activity relationship of potent piperazine-based anti-TB molecules, underscoring the potential for developing safer, selective, and cost-effective anti-mycobacterial agents (Girase et al., 2020).

Mechanism of Action

The mechanism of action of this compound is not specified in the retrieved data. It’s often used for research purposes .

Safety and Hazards

This compound is intended for research use only and is not intended for diagnostic or therapeutic use . Always refer to the Safety Data Sheet (SDS) for proper handling procedures.

Future Directions

The future directions of this compound largely depend on the outcomes of ongoing research. As it is used in proteomics research , it may contribute to advancements in this field.

properties

IUPAC Name

2-chloro-1-[4-[3-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClF3N3O/c13-8-10(20)18-4-6-19(7-5-18)11-9(12(14,15)16)2-1-3-17-11/h1-3H,4-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJWFPTMUUFXFOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=C(C=CC=N2)C(F)(F)F)C(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClF3N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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